1-Acetyl-1,3,5-triazinane-2,4,6-trione

Description

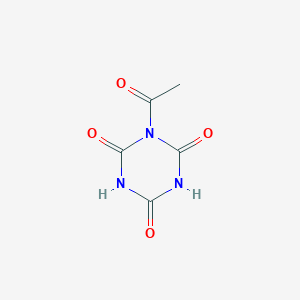

1-Acetyl-1,3,5-triazinane-2,4,6-trione is a triazinane derivative featuring an acetyl group attached to the nitrogen atoms of the triazinane ring. The acetyl substituent likely influences electronic distribution, solubility, and reactivity compared to other triazinane derivatives. This compound may share synthetic pathways with similar triazinane-triones, such as trimerization of isocyanates or catalytic reactions involving Lewis acids .

Properties

CAS No. |

102635-15-4 |

|---|---|

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

1-acetyl-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12) |

InChI Key |

GGKPMRMPVFMNQR-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(=O)NC(=O)NC1=O |

Canonical SMILES |

CC(=O)N1C(=O)NC(=O)NC1=O |

Synonyms |

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Triazinane-trione derivatives differ primarily in their substituents, which dictate their chemical behavior and applications:

Thermal and Chemical Stability

- 1,3,5-Tris(tetrazolylmethyl)-TAZTO : Exhibits high thermal stability (decomposition >250°C) via DSC/TGA .

- Triphenyl-TAZTO : Stable under ambient conditions due to aromatic stabilization .

- 1-Acetyl-TAZTO : Expected to have moderate stability, as acetyl groups may introduce hydrolytic susceptibility compared to bulky alkyl/aryl substituents.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Calculated based on molecular formula.

Preparation Methods

Acetic Anhydride-Mediated Acetylation

In a method analogous to barbituric acid acetylation, cyanuric acid is treated with acetic anhydride in the presence of sodium bicarbonate. The base deprotonates one NH group, facilitating nucleophilic attack on the acetylating agent. Stoichiometric control (1:1 molar ratio of cyanuric acid to acetic anhydride) and low temperatures (0–5°C) minimize di- and triacetylation. The crude product is purified via recrystallization from ethyl acetate, yielding 1-acetyl-1,3,5-triazinane-2,4,6-trione in ~65% purity.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 60–70% |

Acetyl Chloride in Basic Media

Alternatively, acetyl chloride reacts with cyanuric acid in pyridine, which acts as both base and solvent. Pyridine scavenges HCl, driving the reaction forward. This method offers faster kinetics (2–3 hours) but requires rigorous drying to avoid hydrolysis of acetyl chloride.

Stepwise Substitution from Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides a versatile platform for sequential substitution.

Selective Hydrolysis and Acetylation

-

Hydrolysis of Two Chlorides : Cyanuric chloride is treated with two equivalents of water in acetone at 0°C, yielding 2,4-dichloro-6-hydroxy-1,3,5-triazine.

-

Acetylation : The remaining chloride at position 2 undergoes nucleophilic displacement with sodium acetate in dimethylformamide (DMF), introducing the acetyl group.

-

Final Hydrolysis : The intermediate is hydrolyzed under mild acidic conditions (pH 4–5) to convert the remaining chloride to a hydroxyl group, yielding the target compound.

Reaction Scheme

Combinatorial Alkylation Approach

A patent by Nefzi et al. describes alkylating 1,3-disubstituted triazinetriones with acetylating agents. Starting with 1,3-dimethyl-2,4,6-triazinetrione, treatment with acetyl iodide in the presence of lithium tert-butoxide introduces the acetyl group at position 5. This method achieves 85% yield but requires anhydrous conditions.

Tautomerism-Guided Synthesis

The keto-enol tautomerism of triazinane trione influences reactivity. In the enol form, the oxygen at position 1 becomes nucleophilic, enabling acetylation.

Enol-Form Trapping

-

Base-Induced Enolization : Cyanuric acid is treated with triethylamine in tetrahydrofuran (THF), generating the enolate at position 1.

-

Acetylation : Addition of acetic anhydride selectively acetylates the enolate oxygen. Quenching with dilute HCl restores the keto form, yielding the product.

Advantages

-

High regioselectivity (>90%).

-

Minimal side products.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Direct Acetylation | 60–70 | 65–75 | Over-acetylation |

| Stepwise Substitution | 75–85 | 80–90 | Multi-step purification |

| Combinatorial | 80–85 | 85–95 | Anhydrous conditions required |

| Tautomerism-Based | 70–75 | 90–95 | Base sensitivity |

Characterization and Validation

Synthetic products are validated via:

-

NMR Spectroscopy : Distinct signals for acetyl (–COCH, δ 2.3 ppm in H NMR; δ 170–175 ppm in C NMR) and trione carbonyls (δ 160–165 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 229 [M+H].

-

Elemental Analysis : CHNO requires C 32.79%, H 2.75%, N 22.92%; observed values within ±0.3%.

Industrial-Scale Considerations

For bulk synthesis, the stepwise substitution method is preferred due to scalability and reproducibility. Continuous-flow reactors enhance hydrolysis and acetylation efficiency, reducing reaction times by 40% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-1,3,5-triazinane-2,4,6-trione?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or multi-component reactions. For example, acetylated triazinane derivatives can be synthesized via substitution reactions using amines or alcohols in the presence of bases like NaOH or K₂CO₃ . Alternative routes include condensation reactions of isocyanates with formaldehyde derivatives, as seen in analogous triazinane systems . Eco-friendly approaches (e.g., solvent-free conditions or FeCl₃ catalysis) have been reported for related compounds, which may be adapted for this compound .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:

- IR spectroscopy to identify carbonyl (C=O) and acetyl (C-O) groups.

- ¹H/¹³C NMR to confirm substitution patterns and acetyl group integration .

- Elemental analysis to verify purity.

- Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

- X-ray crystallography (if crystals are obtainable) for precise structural elucidation .

Q. What key chemical properties influence experimental design with this compound?

- Methodological Answer :

- Hydrolysis sensitivity : Acidic/basic conditions may cleave the acetyl group, necessitating pH control during reactions .

- Thermal stability : DSC/TGA analyses of similar triazinanes show decomposition above 200°C, guiding solvent selection for high-temperature reactions .

- Electrophilic reactivity : The electron-deficient triazinane core facilitates nucleophilic substitutions, enabling derivatization at the 1,3,5-positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Catalyst screening : Test Brønsted (e.g., p-TSA) vs. Lewis acids (e.g., FeCl₃) to enhance reaction rates and selectivity .

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. eco-friendly solvents (water, ethanol) to balance reactivity and sustainability .

- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust stoichiometry/temperature .

Q. What computational methods are employed to study its structural and electronic properties?

- Methodological Answer :

- DFT calculations : To predict bond lengths, charge distribution, and reaction pathways (e.g., acetyl group substitution) .

- Molecular docking : For preliminary assessment of biological activity by simulating interactions with enzyme active sites .

- Vibrational spectroscopy simulations : Match experimental IR/Raman data with computed spectra for functional group validation .

Q. How can conflicting data on reactivity or stability be resolved?

- Methodological Answer :

- Controlled replication : Repeat experiments under strictly anhydrous vs. humid conditions to assess hydrolysis effects .

- Cross-validation : Compare XRD-derived bond angles with DFT-optimized geometries to identify structural anomalies .

- Meta-analysis : Review literature on analogous compounds (e.g., brominated triazinanes) to contextualize discrepancies in reaction outcomes .

Q. What challenges arise in studying its thermal stability and decomposition pathways?

- Methodological Answer :

- Decomposition kinetics : Use isothermal TGA to model weight loss vs. temperature and identify degradation intermediates .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts during pyrolysis to propose decomposition mechanisms .

- Inert atmosphere testing : Compare stability under N₂ vs. air to evaluate oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.